molecular formula C19H20N4O2 B2918999 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide CAS No. 2034335-46-9

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide

Cat. No. B2918999
CAS RN: 2034335-46-9
M. Wt: 336.395
InChI Key: OZOLKYFVWYHKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a methyl group at the 1-position . The compound also contains a pyridine ring, another type of heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and pyridine rings, the introduction of the methyl group, and the coupling of these rings with the rest of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the various substituents. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole and pyridine rings might undergo electrophilic substitution reactions, and the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Gene Expression Regulation

  • Research Insight : Polyamides like N-methylimidazole and N-methylpyrrole amino acids, similar in structure to the compound , have shown the potential to control gene expression by targeting specific DNA sequences (Gottesfeld et al., 1997). This opens avenues for therapeutic applications where gene expression manipulation is crucial.

Antibacterial Activity

  • Research Insight : Pyrazolopyridine derivatives, closely related to the compound of interest, have exhibited antibacterial activity against both Gram-negative and Gram-positive bacteria (Panda et al., 2011). This indicates potential use in developing new antibacterial agents.

Molecular Interaction Studies

  • Research Insight : Studies on similar pyrazole derivatives have provided insights into molecular interactions with specific receptors, like the CB1 cannabinoid receptor (Shim et al., 2002). Understanding these interactions can guide drug design and development.

Luminescence Properties in Chemistry

  • Research Insight : Novel aromatic carboxylic acids, which are structurally related, have been explored for their luminescence properties, indicating potential application in materials science and sensor technology (Tang et al., 2011).

Color Tuning in Iridium Complexes

  • Research Insight : The role of ancillary ligands in iridium complexes, to which the compound is structurally similar, has been studied for color tuning, a crucial aspect in the development of organic light-emitting devices (Stagni et al., 2008).

Heterocyclic Synthesis in Medicinal Chemistry

  • Research Insight : Enaminonitriles, which share structural similarities with the compound, have been used in the synthesis of various heterocyclic compounds, a key process in the development of new pharmaceuticals (Fadda et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential uses. This might include studies of its biological activity and the development of methods for its large-scale production .

properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14(25-18-6-4-3-5-7-18)19(24)21-10-15-8-16(11-20-9-15)17-12-22-23(2)13-17/h3-9,11-14H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOLKYFVWYHKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CN=C1)C2=CN(N=C2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.